molecular formula C9H11BrO2 B1523342 2-(5-Bromo-2-hydroxymethylphenyl)ethanol CAS No. 1353101-75-3

2-(5-Bromo-2-hydroxymethylphenyl)ethanol

Cat. No.: B1523342
CAS No.: 1353101-75-3
M. Wt: 231.09 g/mol
InChI Key: XRMJNYPZMSNEOX-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-hydroxymethylphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2. It is characterized by a bromine atom attached to the fifth position of a benzene ring, a hydroxymethyl group at the second position, and an ethanol group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high yield and purity. The process involves the careful control of reaction parameters and the use of advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-hydroxymethylphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound to form corresponding aldehydes or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Major Products Formed:

  • Oxidation Products: Bromobenzene derivatives, carboxylic acids.

  • Reduction Products: Alcohols, phenols.

  • Substitution Products: Various substituted phenols and ethers.

Scientific Research Applications

2-(5-Bromo-2-hydroxymethylphenyl)ethanol is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is employed in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-hydroxymethylphenyl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

2-(5-Bromo-2-hydroxymethylphenyl)ethanol is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Bromo-5-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.

  • 2-Bromo-6-hydroxybenzyl alcohol: Similar but with a different position of the hydroxymethyl group.

These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.

Properties

IUPAC Name

2-[5-bromo-2-(hydroxymethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMJNYPZMSNEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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